molecular formula C7H8BNO2 B595747 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B595747
CAS No.: 1285533-08-5
M. Wt: 148.956
InChI Key: CHJIWOQDMNIQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a backbone component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been described . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 4-aminophenol with boric acid or boronic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the oxaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form reversible covalent bonds with nucleophiles makes it a valuable scaffold for drug development and other scientific research .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJIWOQDMNIQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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